molecular formula C20H22N2O3 B6496078 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide CAS No. 1351582-10-9

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide

Cat. No. B6496078
CAS RN: 1351582-10-9
M. Wt: 338.4 g/mol
InChI Key: RICJTTFGNPCTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide (4B5O-NPE-MCA) is a synthetic compound that has been studied extensively for its potential applications in scientific research. 4B5O-NPE-MCA is a heterocyclic compound with a molecular weight of 315.39 g/mol and a molecular formula of C18H21NO3. It is an aromatic compound that is soluble in water and has a melting point of approximately 110°C.

Mechanism of Action

The exact mechanism of action of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is still not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, which inhibits the enzyme's activity and prevents the breakdown of the neurotransmitter acetylcholine. Similarly, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide is thought to bind to the active site of the enzyme monoamine oxidase, which inhibits the enzyme's activity and prevents the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide are still being studied. However, it is believed that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased alertness, improved memory, and improved cognitive function. Additionally, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide may act as an inhibitor of the enzyme monoamine oxidase, which could lead to increased levels of neurotransmitters such as serotonin and dopamine. This could potentially lead to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

The use of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide in laboratory experiments has several advantages. First, the compound is commercially available, which makes it easy to obtain. Second, the compound is soluble in water, which makes it easy to use in a variety of experiments. Third, the compound has a relatively low melting point, which makes it easy to work with.
However, there are also some limitations to the use of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide in laboratory experiments. The compound is not very stable, and it can decompose at higher temperatures. Additionally, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential applications of 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide are still being explored. Some possible future directions for research include exploring the compound’s potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the compound’s ability to act as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research could also be done to explore the compound’s potential as a fluorescent probe for the detection of reactive oxygen species.

Synthesis Methods

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide can be synthesized from commercially available starting materials such as benzyl alcohol, 2-phenylethylamine, and morpholine-3-carboxylic acid. The reaction begins by reacting benzyl alcohol with 2-phenylethylamine in the presence of an acid catalyst such as sulfuric acid. This reaction produces a benzyl-2-phenylethylamine intermediate, which is then reacted with morpholine-3-carboxylic acid in the presence of a base catalyst such as potassium hydroxide. The resulting product is 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide.

Scientific Research Applications

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been used as a substrate for the study of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has also been studied for its potential application as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, 4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

4-benzyl-5-oxo-N-(2-phenylethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICJTTFGNPCTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-oxo-N-phenethylmorpholine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.